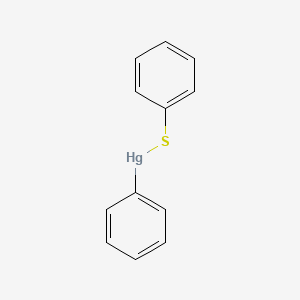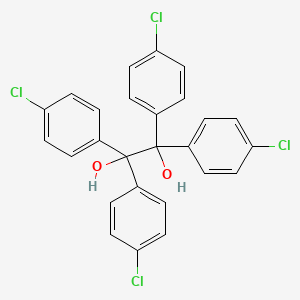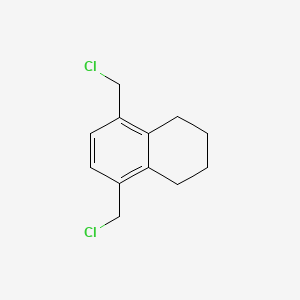
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14Cl2 It is a derivative of tetrahydronaphthalene, featuring two chloromethyl groups at the 5 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene depends on its specific application. In organic synthesis, the chloromethyl groups act as reactive sites for further chemical modifications. In biological systems, if explored, the compound may interact with cellular components through its reactive chloromethyl groups, potentially leading to covalent modifications of biomolecules.
Comparaison Avec Des Composés Similaires
1,4-Bis(chloromethyl)benzene: Similar in having chloromethyl groups but differs in the aromatic ring structure.
1,2,3,4-Tetrahydronaphthalene: Lacks the chloromethyl groups, making it less reactive.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two reactive chloromethyl groups, which provide versatile sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
6606-69-5 |
|---|---|
Formule moléculaire |
C12H14Cl2 |
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
5,8-bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H14Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h5-6H,1-4,7-8H2 |
Clé InChI |
LSYZGCVIQMCIHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C=CC(=C2C1)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


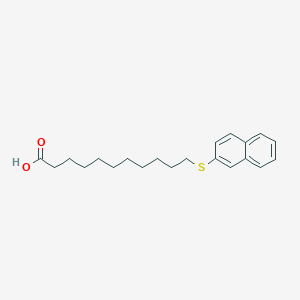
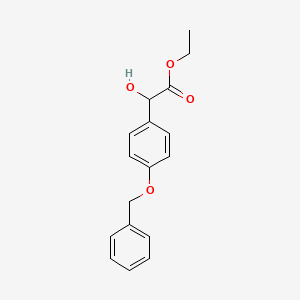

![Bicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14722476.png)
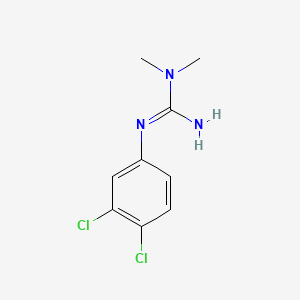
![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)

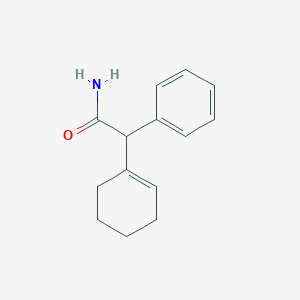
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)

